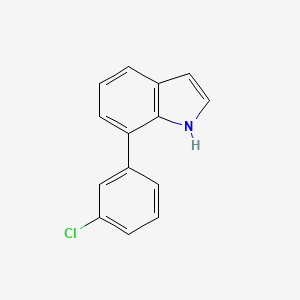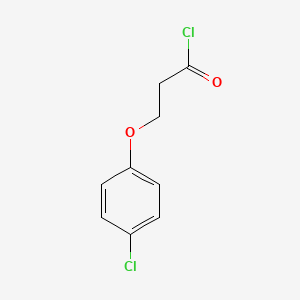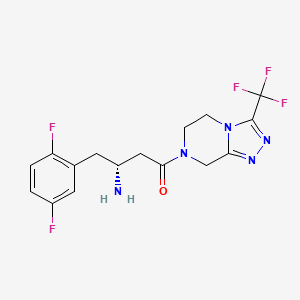
Sitagliptin Analog 13
Vue d'ensemble
Description
Sitagliptin Analog 13 is a compound that contains a total of 45 bonds, including 29 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .
Synthesis Analysis
The synthesis of Sitagliptin involves several steps. One approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .Molecular Structure Analysis
Sitagliptin Analog 13 has a complex molecular structure with multiple bonds and rings. It includes 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .Chemical Reactions Analysis
Sitagliptin undergoes various chemical reactions during its synthesis. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric .Applications De Recherche Scientifique
Pharmacological Profile of Sitagliptin and its Analogues
Sitagliptin's Mechanism of Action : Sitagliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). It enhances the action of incretin hormones, which are involved in the regulation of glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active incretin hormones, leading to improved glycemic control in patients with type 2 diabetes mellitus (T2DM) (G. Plosker, 2014).
Therapeutic Applications : Beyond its primary use in managing T2DM, Sitagliptin has shown potential in various other therapeutic areas. For instance, cardiovascular effects of Sitagliptin have been explored, indicating its pleiotropic impacts on the cardiovascular system. It has demonstrated positive effects towards ischemic cardiovascular diseases, atherosclerosis, and hypertension through mechanisms beyond its glucose-lowering effects, such as anti-inflammatory and anti-oxidative stress properties (Yi Zhou et al., 2018).
Pharmacokinetics and Comparative Analysis : Clinical pharmacokinetics of DPP-4 inhibitors, including Sitagliptin, reveal differences in absorption, distribution, metabolism, and excretion. These pharmacokinetic properties influence the drug's efficacy, safety profile, and potential drug-drug interactions. Understanding these characteristics is crucial for optimizing therapeutic strategies for individual patients with co-morbidities (L. Golightly et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Sitagliptin has been found to have a strong binding ability with ACE2, a cell surface receptor closely related to DPP4. This discovery opens up new potential signaling pathways for the treatment of type 2 diabetes mellitus . Furthermore, Sitagliptin has been found to have a good therapeutic effect for T2DM, and its safety, efficiency, and tolerance in various treatment regimens make it a valuable tool for physicians in the management of patients with T2DM .
Propriétés
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,5,11H,3-4,6-8,22H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMQWQGGARRSK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desfluoro Sitagliptin; Sitagliptin EP Impurity B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



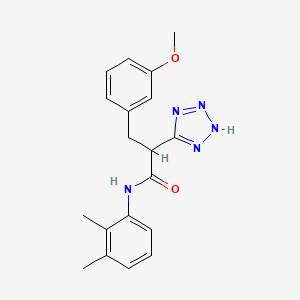

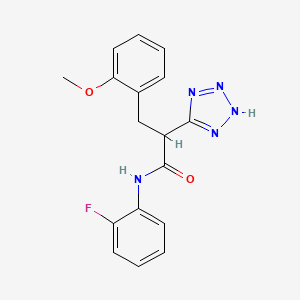

![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)
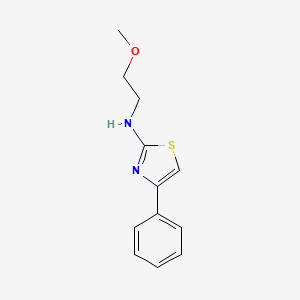

![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
